Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core with a thiazole ring connected to a pyrimidine moiety. Key structural features include:
- 2-Chloro-6-fluorobenzylidene substituent at position 2, introducing electron-withdrawing halogens (Cl and F) that may influence electronic properties and intermolecular interactions.
- Methyl group at position 7, providing steric bulk and modulating reactivity .
The compound's synthesis likely follows a cyclocondensation route involving thiouracil derivatives, chloroacetic acid, and substituted benzaldehydes, as seen in analogous thiazolo[3,2-a]pyrimidines .
Properties
CAS No. |
617697-06-0 |
|---|---|
Molecular Formula |
C26H18ClFN2O3S2 |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
benzyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H18ClFN2O3S2/c1-15-22(25(32)33-14-16-7-3-2-4-8-16)23(20-11-6-12-34-20)30-24(31)21(35-26(30)29-15)13-17-18(27)9-5-10-19(17)28/h2-13,23H,14H2,1H3/b21-13+ |
InChI Key |
ZNXVBGOGDDKNRU-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Biginelli Reaction
The Biginelli reaction enables the one-pot assembly of the thiazolo[3,2-a]pyrimidine scaffold using 2-aminothiazole , thiophen-2-carbaldehyde , and ethyl acetoacetate under acidic or catalytic conditions. For instance, ionic liquids such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl) act as dual solvents and catalysts, facilitating condensation at 78°C for 8 hours with an 86% yield. Ethyl acetoacetate introduces the 7-methyl group at position 7, while thiophen-2-carbaldehyde installs the 5-(thiophen-2-yl) substituent.
Reaction Parameters:
| Component | Role | Quantity (mmol) |
|---|---|---|
| 2-Aminothiazole | Nucleophile | 5.0 |
| Thiophen-2-carbaldehyde | Aldehyde component | 5.0 |
| Ethyl acetoacetate | β-Ketoester | 5.0 |
| [bmim]Cl | Catalyst/Solvent | 0.3 g |
| Ethanol | Solvent | 30 mL |
Ultrasound-Assisted Cyclization
Ultrasound irradiation enhances reaction kinetics and yield by promoting efficient energy transfer. A solvent- and catalyst-free protocol under ultrasound probe irradiation reduces reaction time to 30 minutes, achieving a 92% yield for analogous thiazolo[3,2-a]pyrimidine carboxylates. This method avoids by-products associated with traditional heating, making it advantageous for scalability.
Esterification at Position 6
The benzyl carboxylate group at position 6 is installed via esterification of the intermediate carboxylic acid. Two strategies are viable:
Direct Esterification During Core Synthesis
Incorporating benzyl acetoacetate instead of ethyl acetoacetate in the Biginelli reaction directly introduces the benzyl ester. However, this approach may lower yields due to steric hindrance from the benzyl group.
Post-Synthetic Ester Modification
Treating the carboxylic acid intermediate with benzyl chloride in the presence of a base (e.g., K₂CO₃) achieves selective esterification:
Procedure:
-
Dissolve the acid (1 equiv) in dry DMF.
-
Add benzyl chloride (1.2 equiv) and K₂CO₃ (2 equiv).
-
Stir at 60°C for 12 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield: 75–80% (estimated from analogous esterifications).
Critical Analysis of Synthetic Routes
One-Pot vs. Stepwise Approaches
The one-pot method using ionic liquids offers operational simplicity and reduced purification steps but may struggle with steric challenges from bulky substituents. In contrast, stepwise synthesis (core → benzylidene → ester) allows precise control over each modification, albeit with lower overall yields.
Solvent and Catalyst Selection
-
Ultrasound irradiation reduces reaction time by 50% compared to conventional heating.
-
AlCl₃ in Friedel-Crafts acylation ensures regioselectivity for the benzylidene group.
Yield Optimization and Challenges
Chemical Reactions Analysis
Benzyl Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated H₂SO₄ converts the ester to a carboxylic acid .
-
Basic Hydrolysis : NaOH in aqueous ethanol yields the carboxylate salt .
Electrophilic Substitution
-
Thiophene Ring : The electron-rich thiophen-2-yl group directs electrophilic substitution (e.g., nitration, halogenation) at the 5-position .
-
Benzylidene Moiety : The exocyclic double bond participates in Michael additions or Diels-Alder reactions .
Alkylation and Acylation
-
N-Alkylation : The lactam nitrogen (position 3) reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkyl derivatives .
-
O-Alkylation : Competing O-alkylation occurs under reflux conditions, producing methoxy derivatives .
Example :
Ring-Opening and Cycloaddition Reactions
-
Thiazole Ring Reactivity : The thiazolo ring undergoes ring-opening under oxidative conditions (e.g., KMnO₄) to form sulfonic acid derivatives .
-
Cycloaddition : The benzylidene group participates in [4+2] cycloadditions with dienophiles like maleic anhydride .
Catalytic Hydrogenation
-
Double Bond Reduction : Hydrogenation over Pd/C selectively reduces the exocyclic benzylidene double bond, yielding a saturated analog .
Stability and Degradation
-
Photodegradation : UV exposure induces cleavage of the thiazole ring, forming thiol and pyrimidine fragments .
-
Thermal Stability : Decomposition above 250°C releases CO₂ and HCl, confirmed by TGA .
Biological Activity and Derivatization
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various pharmacological properties, including:
-
Anticancer Activity :
- Studies have shown that derivatives of thiazolo-pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in hepatocellular carcinoma (HCC) models, suggesting potential applications in cancer therapy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Research
A study conducted on a series of thiazolo-pyrimidine derivatives revealed that modifications at the benzylidene position significantly enhanced anticancer activity against HCC cells. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate were tested against multi-drug resistant bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the chloro and fluoro substituents is crucial for enhancing biological activity and solubility. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions which have shown promise in improving reaction efficiency .
Mechanism of Action
The mechanism of action of Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
*Calculated based on molecular formula C₂₅H₁₆ClF₂N₃O₃S₂.
Key Observations:
- Substituent Effects: The target compound's 2-chloro-6-fluorobenzylidene group introduces stronger electron-withdrawing effects compared to trimethoxy (electron-donating, ) or dimethylamino (electron-donating, ) substituents. This may enhance electrophilic reactivity and influence crystal packing via halogen bonding .
- Heterocyclic Variations : Thiophen-2-yl (target compound, ) and 5-methylfuran-2-yl () groups at position 5 modulate π-stacking interactions and electronic delocalization.
Physicochemical and Spectroscopic Properties
- Melting Points : Compounds with electron-donating substituents (e.g., trimethoxybenzylidene in ) exhibit higher melting points (427–428°C) due to enhanced intermolecular forces, while nitrile-containing derivatives () show lower melting points (213–215°C) .
- IR Spectroscopy : The target compound’s nitrile (C≡N) and carbonyl (C=O) stretches are expected near 2219 cm⁻¹ and 1719 cm⁻¹, respectively, aligning with analogues in and .
- NMR Shifts : The 2-chloro-6-fluorobenzylidene group would deshield adjacent protons, resulting in distinct ¹H NMR signals for the =CH group (~8.0 ppm) and aromatic protons, as seen in fluorinated analogues () .
Crystallographic Insights
- Molecular Packing : In and , the trimethoxybenzylidene derivative adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolo[3,2-a]pyrimidine core and the benzene ring. The target compound’s halogenated benzylidene group may alter this angle, affecting π-π stacking and hydrogen bonding (e.g., C–H···O interactions) .
- Density and Solubility : Crystallographic data () shows a density of 1.363 g/cm³ for the trimethoxy analogue. The target compound’s higher halogen content may increase density and reduce solubility in polar solvents .
Biological Activity
Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant studies and findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C22H19ClFN2O4S
- Molecular Weight : 458.53 g/mol
1. Antimicrobial Activity
Several studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
Research has shown that derivatives of thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties. In vitro studies demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytes:
| Cytokine | Inhibition (%) | IC50 (µM) |
|---|---|---|
| IL-1β | 86 | 8.4 |
| TNF-α | 83.8 | 5.34 |
This inhibition suggests that the compound could be beneficial in treating inflammatory diseases .
3. Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cell lines, including Rat Wistar Hepatocytes and Mouse Fibroblast cells. The results indicated that the compound exhibited selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| Rat Wistar Hepatocytes | 25 |
| Mouse Fibroblast (3T3) | 30 |
These findings support the potential use of this compound in cancer therapy .
Case Studies
A notable case study involved the synthesis and evaluation of similar thiazolo[3,2-a]pyrimidine derivatives, where researchers reported their efficacy against various cancer cell lines and pathogens. The study highlighted the importance of substituent groups in enhancing biological activity, indicating that modifications to the core structure could yield compounds with improved efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?
- Methodological Answer : The synthesis typically involves a Knoevenagel condensation reaction between a thiazolo[3,2-a]pyrimidine precursor and substituted benzaldehyde derivatives. For example, ethyl thiazolo[3,2-a]pyrimidine intermediates are condensed with fluorinated benzaldehydes under reflux in acetic anhydride with sodium acetate as a catalyst . Key steps include:
- Step 1 : Prepare the thiazolo[3,2-a]pyrimidine core via cyclization of thiouracil derivatives with chloroacetic acid.
- Step 2 : Condense with 2-chloro-6-fluorobenzaldehyde under acidic conditions to form the benzylidene moiety.
- Purification : Crystallize from ethanol or DMF/water mixtures.
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) at 296 K. Refinement uses SHELXL (for small molecules) or SHELXS (for structure solution), which are robust for handling twinned data or high-resolution structures . Example parameters from analogous compounds:
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 9.3230, 10.170, 21.862 |
| (°) | 96.33 |
| 0.058 |
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent environments (e.g., thiophen-2-yl protons at 6.56–8.01 ppm) .
- IR : Confirm carbonyl (1700–1750 cm) and C=N (1600–1650 cm) stretches .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 386 for CHNOS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the benzylidene (2-chloro-6-fluoro), thiophen-2-yl, or carboxylate groups.
- Biological Assays : Test against target enzymes (e.g., kinase inhibition) or pathogens. For example, pyrimidine-thiazole hybrids show enhanced antimicrobial activity when electron-withdrawing groups (e.g., -F, -Cl) are present .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity.
Q. What strategies optimize reaction yields for analogs with bulky substituents?
- Methodological Answer :
- Solvent Screening : Use polar aprotic solvents (e.g., DMF) to dissolve bulky intermediates.
- Catalysis : Employ microwave-assisted synthesis to reduce reaction time.
- Algorithmic Optimization : Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can predict optimal conditions (temperature, stoichiometry) with minimal experimental trials .
Q. How do non-covalent interactions influence the compound’s crystal packing?
- Methodological Answer :
- Hydrogen Bonding : Analyze using graph-set notation (e.g., motifs for aryl-aryl interactions). For example, the thiophen-2-yl group may form C–H···O bonds with carboxylate oxygen .
- π-π Stacking : Measure interplanar distances (< 3.5 Å) between benzylidene and thiazolo rings using Mercury software.
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Reproducibility : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding mode variations caused by conformational flexibility .
- Meta-Analysis : Compare results across analogs (e.g., fluoro vs. methoxy substituents) to isolate substituent-specific effects .
Q. What computational methods validate the compound’s electronic structure?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
